molecular formula C11H9BrO2 B11861910 4H-1-Benzopyran-4-one, 3-bromo-2-ethenyl-2,3-dihydro- CAS No. 815599-75-8

4H-1-Benzopyran-4-one, 3-bromo-2-ethenyl-2,3-dihydro-

Cat. No.: B11861910
CAS No.: 815599-75-8
M. Wt: 253.09 g/mol
InChI Key: WAGHDNMCLMRVKT-UHFFFAOYSA-N
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Description

3-Bromo-2-vinylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of 3-Bromo-2-vinylchroman-4-one consists of a chromanone core with a bromine atom at the third position and a vinyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-vinylchroman-4-one can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-4-hydroxycoumarin with vinylmagnesium bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like dichloromethane under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 3-Bromo-2-vinylchroman-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-vinylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted chromanones depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-vinylchroman-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-2-vinylchroman-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. It can also interact with reactive oxygen species (ROS) and exhibit antioxidant properties by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Lacks the bromine and vinyl groups but shares the chromanone core.

    2-Vinylchroman-4-one: Similar structure but without the bromine atom.

    3-Bromo-4-hydroxycoumarin: Contains the bromine atom but lacks the vinyl group.

Uniqueness

3-Bromo-2-vinylchroman-4-one is unique due to the presence of both the bromine atom and the vinyl group, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

815599-75-8

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

3-bromo-2-ethenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H9BrO2/c1-2-8-10(12)11(13)7-5-3-4-6-9(7)14-8/h2-6,8,10H,1H2

InChI Key

WAGHDNMCLMRVKT-UHFFFAOYSA-N

Canonical SMILES

C=CC1C(C(=O)C2=CC=CC=C2O1)Br

Origin of Product

United States

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